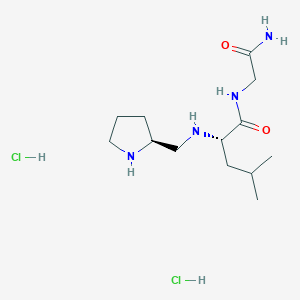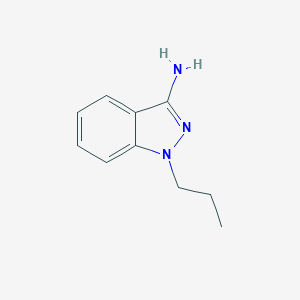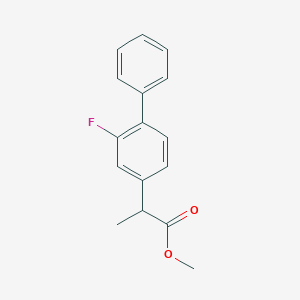
Flurbiprofen methyl ester
概要
説明
Flurbiprofen methyl ester is a nonsteroidal anti-inflammatory drug (NSAID) that has been widely used in scientific research for its anti-inflammatory and analgesic properties. It is a derivative of flurbiprofen, which is used clinically to treat pain and inflammation. This compound is synthesized from flurbiprofen and has been found to have better solubility and bioavailability than its parent compound.
科学的研究の応用
Analgesic Effects : Flurbiprofen ester has been found to reduce serum inflammation and upregulate β-endorphin expression in rats with incision pain, providing an analgesic effect (Ye, Ye, & Ye, 2020).
Neurodegenerative Diseases Treatment : Nanostructured lipid carriers containing R-flurbiprofen ester prodrugs show potential for parenteral administration of ethyl ester in treating neurodegenerative diseases like Alzheimer's (Bondil et al., 2013).
Reduced Gastrointestinal Side-effects : Alkyl ester prodrugs of flurbiprofen, including n-propyl, iso-propyl, benzyl, and cyclopentyl, show significant reduction in ulcer index compared to the parent drug, suggesting potential in reducing gastrointestinal side-effects (Mohan & Ramaa, 2007).
Binding to Human Serum Albumin : Flurbiprofen enantiomers and their methyl esters exhibit stereoselective binding to human serum albumin. This includes differential quenching of Trp by various enantiomers (Lammers et al., 2012).
Binding Sites in Human Serum Albumin : The triplet excited state of flurbiprofen methyl ester reveals two high-affinity binding sites in human serum albumin, with notable stereodifferentiation in drug triplet lifetimes within the protein's microenvironment (Jiménez, Miranda, & Vayá, 2005).
Enantioselective Synthesis : A study demonstrates a highly enantioselective synthesis of (S)-Flurbiprofen methyl ester, which is significant for pharmaceutical applications (Harkness & Clarke, 2017).
Microwave-Enhanced Enzyme Catalysis : Microwave irradiation has been shown to enhance enzyme catalysis for the stereoselective esterification of (R,S)-flurbiprofen with alcohols, offering faster reactions and higher enantioselectivity (Gupta, Kamble, & Yadav, 2017).
Brain-Targeted Drug Delivery : Novel flurbiprofen derivatives, such as FLU-D2, have been developed with improved brain delivery, offering potential benefits in Alzheimer's disease therapy (Zheng et al., 2016).
Drug-Protein Conjugates Study : Laser flash photolysis is useful in determining the degree of binding of this compound to serum albumins, highlighting differences in binding between human and bovine proteins (Vayá, Jiménez, & Miranda, 2008).
Reducing Gastric Ulcer Formation : A co-prodrug of flurbiprofen and methocarbamol shows potential for synergistic activity, minimizing gastric ulcer formation compared to parent drugs (Bhatia, Katkar, & Ashtekar, 2016).
Enantioseparation for Clinical Use : Chiral ionic liquids can effectively separate flurbiprofen enantiomers, enabling the production of optically pure S-flurbiprofen for clinical use (Cui et al., 2019).
作用機序
Target of Action
Flurbiprofen Methyl Ester primarily targets Prostaglandin G/H synthase 1 . This enzyme, also known as cyclooxygenase-1 (COX-1), plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
This compound, similar to other non-steroidal anti-inflammatory drugs (NSAIDs), exerts its therapeutic effects by inhibiting COX-1 . This inhibition prevents the conversion of arachidonic acid to prostaglandin G2 (PGG2) and PGG2 to prostaglandin H2 (PGH2) in the prostaglandin synthesis pathway . The reduction in prostaglandin synthesis alleviates inflammation and pain.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX-1, this compound reduces the production of prostaglandins, thereby mitigating the inflammatory response. The downstream effects include a decrease in inflammation and associated pain.
Result of Action
The molecular effect of this compound involves the inhibition of COX-1, leading to a decrease in prostaglandin synthesis . On a cellular level, this results in a reduction of the inflammatory response and associated pain.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solvent used can affect the intermolecular associations of the compound . Heterochiral association was preferred in toluene, while homochiral association was preferred in more polar solvents . Understanding these influences can help optimize the drug’s therapeutic effects.
Safety and Hazards
特性
IUPAC Name |
methyl 2-(3-fluoro-4-phenylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO2/c1-11(16(18)19-2)13-8-9-14(15(17)10-13)12-6-4-3-5-7-12/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJBKHZROFMSQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274416 | |
| Record name | Flurbiprofen methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66202-86-6 | |
| Record name | Flurbiprofen methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(3-fluoro-4-phenylphenyl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

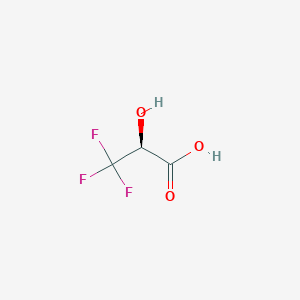

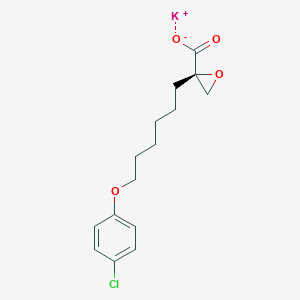
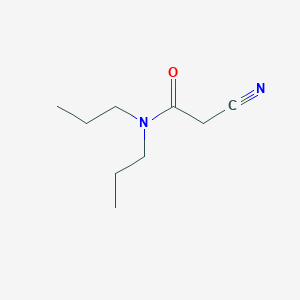

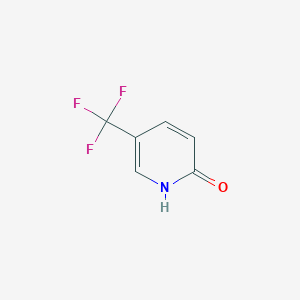

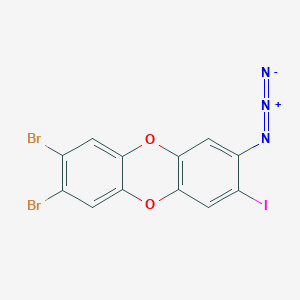
![6,7,8,9-tetrahydro-2'H,5'H-spiro[benzo[7]annulene-5,4'-imidazolidine]-2',5'-dione](/img/structure/B17788.png)
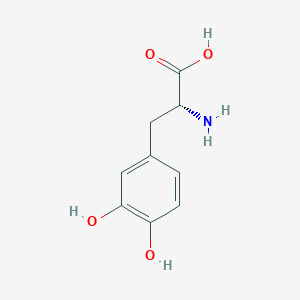

![7-Aminobenzo[A]pyrene](/img/structure/B17798.png)
